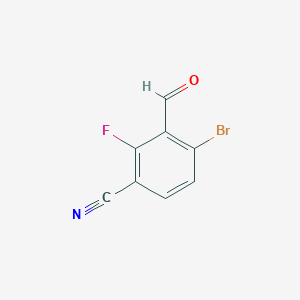

4-Bromo-2-fluoro-3-formylbenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

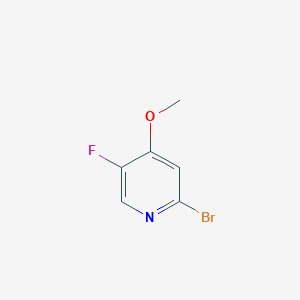

4-Bromo-2-fluoro-3-formylbenzonitrile is a chemical compound with the CAS Number: 1529523-16-7 . It has a molecular weight of 228.02 . This compound is primarily used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals . It is also used as an OLED intermediate, pharmaceutical, electronic, and chemical intermediate .

Synthesis Analysis

The synthesis of 4-Bromo-2-fluoro-3-formylbenzonitrile involves a multi-step reaction . One common method involves the reaction of 2-fluorobenzonitrile with bromine in the presence of a Lewis acid catalyst such as aluminum trichloride .Molecular Structure Analysis

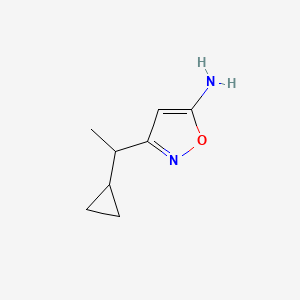

The InChI code for 4-Bromo-2-fluoro-3-formylbenzonitrile is 1S/C8H3BrFNO/c9-7-2-1-5(3-11)8(10)6(7)4-12/h1-2,4H . The InChI key is RTQKYMJFQKPBMB-UHFFFAOYSA-N .Chemical Reactions Analysis

4-Bromo-2-fluoro-3-formylbenzonitrile may be used in the preparation of heterocycles . It may also be used in the preparation of 3-fluoro-4′-formylbiphenyl-4-carbonitrile .Physical And Chemical Properties Analysis

4-Bromo-2-fluoro-3-formylbenzonitrile is a white or off-white crystalline solid . It has a melting point of 63-67 °C . It is soluble in organic solvents such as methanol, ethanol, and dichloromethane but insoluble in water . The compound has a density of 1.67 g/cm3 and a boiling point of 231 °C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

4-Bromo-2-fluoro-3-formylbenzonitrile serves as an intermediate in various organic synthesis processes. Research has demonstrated its utility in the scalable synthesis of related compounds through halodeboronation of aryl boronic acids, indicating its significance in the generation of aryl bromides and chlorides with good to excellent yields. This transformation showcases the compound's role in facilitating the production of structurally diverse molecules, which could be pivotal in pharmaceuticals, materials science, and chemical research (Szumigala et al., 2004).

Precursor for Advanced Materials

The compound has been used as a precursor in the synthesis of complex molecules, such as those used in Positron Emission Tomography (PET) radioligands. This illustrates its importance in the development of diagnostic tools and highlights its potential in medical imaging and research. The innovative synthesis methods developed for such precursors further underscore the compound's value in contributing to advancements in medical technology and imaging techniques (Gopinathan, Jin, & Rehder, 2009).

Spectroscopic and Theoretical Studies

Spectroscopic and theoretical investigations of related halogenated benzonitriles, including 4-Bromo-3-methylbenzonitrile, provide insights into their electronic structures and vibrational properties. These studies are crucial for understanding the fundamental properties of such compounds, which can influence their reactivity and stability. Such research contributes to the broader knowledge base of halogenated nitriles and their applications in various scientific fields (Shajikumar & Raman, 2018).

Mecanismo De Acción

Safety and Hazards

4-Bromo-2-fluoro-3-formylbenzonitrile causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . In case of contact with skin, it is advised to wash off immediately with plenty of water .

Propiedades

IUPAC Name |

4-bromo-2-fluoro-3-formylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrFNO/c9-7-2-1-5(3-11)8(10)6(7)4-12/h1-2,4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQKYMJFQKPBMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)F)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl [3,4'-bipiperidine]-1'-carboxylate](/img/structure/B1380703.png)

![7-Bromo-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1380704.png)

![2-Methyl-2-[6-(trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B1380706.png)

![3-[2-(1-Aminoethyl)-5-bromophenoxy]propan-1-ol](/img/structure/B1380713.png)

![5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one](/img/structure/B1380720.png)

![2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one](/img/structure/B1380726.png)